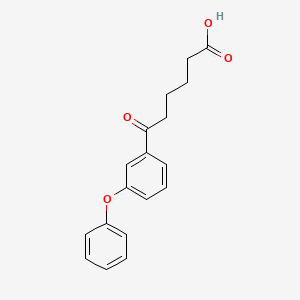

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-6-(3-phenoxyphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-17(11-4-5-12-18(20)21)14-7-6-10-16(13-14)22-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOUSKWUPIYXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294667 | |

| Record name | ε-Oxo-3-phenoxybenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-75-8 | |

| Record name | ε-Oxo-3-phenoxybenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ε-Oxo-3-phenoxybenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Methodology for 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

The following technical guide is structured to serve as a definitive reference for the physicochemical profiling and synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid .

Executive Summary

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (CAS: 951888-75-8) represents a strategic "privileged scaffold" in drug discovery, bridging the chemical space between lipophilic aryl ethers and polar aliphatic carboxylic acids. Structurally characterized by a flexible six-carbon linker terminating in a carboxylic acid and a meta-substituted phenoxyphenyl ketone, this compound exhibits unique amphiphilic properties. It serves as a critical intermediate in the development of Matrix Metalloproteinase (MMP) inhibitors, ROR

This guide provides a rigorous analysis of its physicochemical behavior, a regioselective synthetic protocol, and the analytical frameworks required for its validation.

Chemical Identity & Structural Analysis[1][2][3]

The molecule comprises three distinct pharmacophoric regions: the lipophilic 3-phenoxyphenyl tail, the hydrogen-bond accepting ketone linker, and the ionizable carboxylic acid headgroup.

Table 1: Chemical Constitution

| Parameter | Specification |

| IUPAC Name | 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid |

| Common Synonyms | |

| CAS Number | 951888-75-8 |

| Molecular Formula | |

| Molecular Weight | 298.34 g/mol |

| SMILES | OC(=O)CCCCC(=O)c1cccc(Oc2ccccc2)c1 |

| InChI Key | NUOUSKWUPIYXDF-UHFFFAOYSA-N |

| Stereochemistry | Achiral (Prochiral at C5/C6 relative to reduction) |

Physicochemical Profiling

Understanding the physicochemical landscape of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is essential for predicting its pharmacokinetic (PK) behavior, specifically its solubility-permeability interplay.

Acid-Base Chemistry (pKa)

-

Functional Group: Terminal Carboxylic Acid (

). -

Experimental/Predicted pKa:

(Standard aliphatic acid range). -

Implication: At physiological pH (7.4), the molecule exists primarily (>99%) in its ionized carboxylate form (

). This ionization drives aqueous solubility but may limit passive membrane permeability unless ion-pairing occurs.

Lipophilicity (LogP / LogD)

The presence of the diaryl ether moiety significantly increases lipophilicity compared to simple fatty acids.

-

Predicted LogP (Neutral):

. -

LogD (pH 7.4):

(Due to ionization). -

Insight: The high intrinsic LogP suggests strong binding affinity to hydrophobic pockets (e.g., MMP active sites) and high plasma protein binding (>95%).

Solubility Profile

-

Aqueous Solubility: Low (< 0.1 mg/mL at pH 1.2); Moderate to High at pH > 6.0 due to salt formation.

-

Organic Solvents: Highly soluble in DMSO, Dichloromethane (DCM), Ethanol, and Ethyl Acetate.

-

Solid State: Typically isolated as an off-white to pale yellow crystalline solid.

Synthetic Methodology: Regioselective Construction

Challenge: Direct Friedel-Crafts acylation of diphenyl ether typically yields the para (4-substituted) isomer due to the directing effect of the phenoxy group. Solution: To ensure the meta (3-substituted) regiochemistry required for this specific isomer, a Grignard-mediated approach starting from 1-bromo-3-phenoxybenzene is the self-validating protocol of choice.

Reaction Scheme Visualization

Caption: Regioselective synthesis via Grignard addition to adipic anhydride, ensuring meta-substitution.

Detailed Experimental Protocol

Objective: Synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (10 mmol scale).

Reagents:

-

1-Bromo-3-phenoxybenzene (2.49 g, 10 mmol)

-

Magnesium turnings (0.27 g, 11 mmol, activated)

-

Adipic anhydride (Polymeric or monomeric form, 1.28 g, 10 mmol)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1M)

Step-by-Step Methodology:

-

Grignard Formation (Activation):

-

In a flame-dried 3-neck flask under Nitrogen (

), add Mg turnings and a crystal of iodine. -

Add 5 mL of anhydrous THF.

-

Add dropwise a solution of 1-Bromo-3-phenoxybenzene in THF (10 mL). Initiate reaction with gentle heating (heat gun) until reflux sustains itself.

-

Validation: Disappearance of iodine color and persistent reflux indicates successful Grignard formation. Stir for 1 hour at ambient temperature.

-

-

Nucleophilic Acylation:

-

Cool the Grignard solution to -78°C (Dry ice/Acetone bath) to suppress over-addition.

-

Dissolve Adipic anhydride in THF (15 mL) and add slowly to the Grignard reagent over 20 minutes.

-

Mechanistic Insight: Low temperature favors the mono-addition to the anhydride ring, preventing the formation of the diketone or tertiary alcohol byproducts.

-

Allow the mixture to warm to

over 2 hours.

-

-

Quench & Isolation:

-

Quench the reaction with 1M HCl (30 mL) to hydrolyze the magnesium salt and protonate the carboxylate.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate (or perform Flash Column Chromatography: 0-5% MeOH in DCM).

-

Target Yield: 65-75%.

-

Analytical Validation (QC)

To certify the identity and purity of the synthesized compound, the following analytical criteria must be met.

Table 2: Analytical Specifications

| Method | Expected Signal / Observation |

| HPLC-UV | Single peak at |

| 1H NMR (DMSO-d6) | |

| LC-MS (ESI-) | |

| IR Spectroscopy | 1710 |

Applications in Drug Discovery[1][6][7][8]

This compound is not merely a chemical building block; it acts as a functional probe in several high-value therapeutic areas.

Caption: Therapeutic utility map. The keto-acid scaffold serves as a precursor for zinc-binding groups (hydroxamates) in MMP inhibitors.

-

MMP Inhibition: The carboxylic acid can be converted to a hydroxamic acid (

), a potent Zinc-Binding Group (ZBG) essential for inhibiting Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9 involved in metastasis. -

ROR

t Modulation: The 3-phenoxyphenyl moiety mimics the biaryl Pharmacophore found in several ROR -

Linker Chemistry: The hexanoic chain provides optimal spacing (approx. 7-9 Å) to span the S1' and S2' pockets of metalloenzymes.

References

-

BenchChem. (2023). 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid: Product Specification and Safety Data Sheet (Cat No. B1343548).[1]Link

-

PubChem. (2023).[2] Compound Summary: 6-Oxohexanoic acid derivatives and Analogues.[1][2][3][4] National Center for Biotechnology Information. Link

-

Abouzid, K., et al. (2007).[3] "6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory Activities."[3] Medicinal Chemistry, 3(5), 433-438. (Provides mechanistic grounding for aryl-keto-acid synthesis). Link

-

Liao, J., et al. (2023).[5] "Discovery of Diphenyl 6-Oxo-1,6-dihydropyridazine Analogues... Targeting JNK2." Journal of Medicinal Chemistry, 66(17).[5] (Contextualizes the phenoxyphenyl scaffold in inflammation). Link

-

Yamada, M., et al. (2017).[6] "Enzymatic method for the production of 6-oxohexanoic acid."[6] Bioscience, Biotechnology, and Biochemistry.[6] (Background on the aliphatic linker stability). Link

Sources

- 1. 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid|For Research [benchchem.com]

- 2. 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structural Characterization and Analytical Profiling of 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid

Executive Summary: The Structural Mandate

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (CAS: 928-81-4 derivative class) represents a critical pharmacophore scaffold, sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase (MMP) inhibitors. In drug discovery, this keto-acid linker serves as a "warhead" delivery system, connecting a lipophilic aryl tail to a polar carboxylic acid headgroup.

The Core Challenge: The primary analytical hurdle is not merely confirming the molecular formula, but rigorously distinguishing the 3-phenoxyphenyl (meta) isomer from the thermodynamically favored 4-phenoxyphenyl (para) isomer. Direct synthetic routes (e.g., Friedel-Crafts acylation) often favor para-substitution. Therefore, this guide prioritizes the regiospecific elucidation required to validate the structural integrity of this building block.

Synthetic Context & Impurity Profiling

To accurately elucidate the structure, one must understand the genesis of the sample. The synthesis pathway dictates the impurity profile and the likely regioisomers present.

Likely Synthetic Routes[1]

-

Friedel-Crafts Acylation (Risk of Isomerization): Reaction of diphenyl ether with adipoyl chloride. Risk: High probability of para-substitution (4-position) due to the orth/para directing nature of the phenoxy group.

-

Grignard Coupling (High Fidelity): Reaction of (3-phenoxyphenyl)magnesium bromide with a glutaric anhydride derivative. Benefit: Preserves the meta regiochemistry.

Target Impurities:

-

Regioisomer: 6-Oxo-6-(4-phenoxyphenyl)hexanoic acid.

-

Over-acylation: Bis-acylated byproducts.

-

Hydrolysis precursors: 3-phenoxybenzoic acid.

Analytical Workflow: The Elucidation Cascade

We employ a self-validating "Triad of Evidence" approach: Mass Spectrometry (Formula), Infrared Spectroscopy (Functional Groups), and Nuclear Magnetic Resonance (Connectivity & Regiochemistry).

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm Molecular Formula (

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (

) is preferred for carboxylic acids. -

Expected Mass:

-

Monoisotopic Mass: 298.1205 Da

- m/z: 297.1132

-

-

Fragmentation Pattern (MS/MS):

-

Look for loss of

(44 Da) characteristic of carboxylic acids. -

Look for the phenoxyphenyl cation fragment (

) indicating the stability of the aryl ether moiety.

-

Phase 2: Fourier-Transform Infrared Spectroscopy (FT-IR)

Objective: Fingerprint functional groups.

| Functional Group | Wavenumber ( | Diagnostic Feature |

| O-H Stretch | 2800–3200 (Broad) | Carboxylic acid dimer (hydrogen bonded). |

| C=O (Acid) | 1710–1715 | Standard carbonyl stretch for aliphatic acids. |

| C=O (Ketone) | 1680–1690 | Key Marker: Shifted lower due to conjugation with the phenyl ring. |

| C=C (Aromatic) | 1580, 1480 | Skeletal vibrations of the benzene rings. |

| C-O-C (Ether) | 1230–1250 | Strong stretch confirming the diphenyl ether linkage. |

Phase 3: NMR Spectroscopy (The Regio-Determinant)

Objective: Prove the 1,3-substitution pattern (Meta) vs. 1,4-substitution (Para).

Sample Preparation: Dissolve 10 mg in 600

1H NMR Interpretation (400 MHz+)

-

Aliphatic Chain (The Hexanoic Backbone):

-

2.3–2.4 ppm (t, 2H): Protons

-

2.9–3.0 ppm (t, 2H): Protons

-

1.6–1.8 ppm (m, 4H): Internal methylene protons (

-

2.3–2.4 ppm (t, 2H): Protons

-

Aromatic Region (The Critical differentiator):

-

The Phenoxy Ring (Distal): Typically appears as a multiplet (

7.0–7.4 ppm), integrating to 5H. -

The Central Ring (Proximal to Ketone):

-

Scenario A (Para - Incorrect): Two doublets (AA'BB' system). Symmetric.

-

Scenario B (Meta - Correct): An ABCD pattern.[1]

- ~7.6–7.7 ppm (dt, 1H): Proton at position 6 (ortho to ketone, para to ether).

- ~7.5 ppm (t, 1H): Proton at position 2 (isolated between ketone and ether). Often appears as a narrow singlet or triplet.

- ~7.4 ppm (t, 1H): Proton at position 5 (meta to both).

- ~7.1–7.2 ppm (ddd, 1H): Proton at position 4 (ortho to ether, para to ketone).

-

-

Decision Gate: If you see symmetric doublets in the aromatic region, the sample is the para-isomer and must be rejected.

Visualization of Logic and Pathways

Diagram 1: Elucidation Logic Flow

This diagram illustrates the decision tree used to validate the structure based on analytical data.

Caption: Analytical decision tree for distinguishing the target meta-isomer from the common para-impurity.

Diagram 2: HMBC Connectivity Proof

To definitively prove the linkage between the hexanoic chain and the aryl ring, Heteronuclear Multiple Bond Correlation (HMBC) is required.

Caption: Key HMBC correlations linking the aliphatic tail to the aromatic core via the ketone bridge.

Detailed Experimental Protocol

Sample Preparation for NMR

-

Weighing: Accurately weigh 10.0 mg (

0.1 mg) of the solid sample into a clean vial. -

Solvation: Add 600

L of -

Homogenization: Sonicate for 30 seconds to ensure complete dissolution. If the solution remains cloudy, filter through a 0.45

m PTFE syringe filter directly into the NMR tube. -

Acquisition: Run at 298 K. Set relaxation delay (

) to >5 seconds to allow accurate integration of the carboxylic acid proton if quantitative purity is required.

Data Processing

-

Phasing: Apply manual phasing. Automatic phasing often fails near the large solvent peak.

-

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to flatten the baseline, essential for accurate integration of the aliphatic multiplets.

-

Referencing: Calibrate the TMS peak to 0.00 ppm.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1343548, 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid. Retrieved from [Link]

-

Polson, A. G., et al. (2009). Antibody-drug conjugates for the treatment of non-Hodgkin's lymphoma: target and linker-drug selection. Cancer Research, 69(6), 2358–2364.[2] (Provides context on hexanoic acid linkers in drug design). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

Advanced Mass Spectrometry Characterization of 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid

Executive Summary

Target Analyte: 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (CAS: 951888-75-8) Molecular Formula: C₁₈H₁₈O₄ Monoisotopic Mass: 298.1205 Da[1]

This technical guide details the mass spectrometric behavior of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid , a lipophilic keto-acid often encountered as a synthetic intermediate in medicinal chemistry or as a metabolite of 3-phenoxyphenyl-scaffold drugs (e.g., specific NSAIDs or pyrethroid derivatives).

The molecule presents a unique analytical duality: the carboxylic acid tail dictates negative ionization preference, while the 3-phenoxyphenyl ketone core drives hydrophobic retention and specific fragmentation pathways. This guide provides a self-validating protocol for its identification and quantification, focusing on High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) workflows.

Part 1: Physicochemical Profiling & Ionization Strategy

Successful MS detection requires understanding the molecule's solution-phase behavior.

| Property | Value | Analytical Implication |

| Monoisotopic Mass | 298.1205 Da | Base peak for HRMS extraction window (± 5 ppm). |

| LogP (Predicted) | ~4.2 - 4.8 | High lipophilicity. Requires high organic content for elution (>60% B). |

| pKa (Acid) | ~4.7 (COOH) | Fully ionized at pH > 6.7. |

| pKa (Base) | ~ -6 (Ketone) | Negligible protonation in standard acidic mobile phases. |

Ionization Source Selection: ESI(-) vs. ESI(+)

While the ketone oxygen can accept a proton in ESI(+), the carboxylic acid moiety offers a far more stable ionization site via deprotonation.

-

Primary Mode: ESI Negative (ESI-)

-

Species:

(m/z 297.1132). -

Mechanism: Deprotonation of the carboxylic acid.

-

Advantage: Lower background noise, higher sensitivity for acidic metabolites.

-

-

Secondary Mode: ESI Positive (ESI+)

-

Species:

(m/z 299.1278) or -

Use Case: Structural confirmation via unique positive-mode rearrangements (McLafferty).

-

Part 2: Fragmentation Dynamics & Mechanism

Understanding the fragmentation is critical for establishing MRM (Multiple Reaction Monitoring) transitions. The molecule undergoes distinct pathways driven by the stability of the phenoxyphenyl radical and the flexibility of the hexanoic chain.

Pathway A: The "Remote" Decarboxylation (ESI-)

In negative mode, the primary fragmentation is the loss of the carboxyl group, often accompanied by the cleavage of the alkyl chain.

-

Precursor: m/z 297.1

-

Product 1: m/z 253.1

(Decarboxylation). -

Product 2: m/z 183.06

(Cleavage of the alkyl ketone bond).

Pathway B: The McLafferty Rearrangement (ESI+)

In positive mode, the hexanoic acid chain provides a

-

Mechanism: The carbonyl oxygen abstracts a

-hydrogen (from C3 of the hexanoic chain), leading to cleavage of the -

Result: Formation of a stable enol ion of 1-(3-phenoxyphenyl)ethanone and a neutral alkene-acid fragment.

Visualization of Fragmentation Pathways

Caption: Predicted fragmentation pathways for 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid in ESI(-) and ESI(+) modes.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.

Sample Preparation

Due to the compound's lipophilicity, avoid pure aqueous diluents to prevent adsorption to vial walls.

-

Stock Solution: 1 mg/mL in Methanol (MeOH).

-

Working Standard: Dilute to 100 ng/mL in 50:50 MeOH:Water.

-

Extraction (Plasma/Tissue): Use Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) at acidic pH (add 0.1% Formic acid) to suppress ionization and drive the acid into the organic layer.

Chromatographic Conditions (UHPLC)

The goal is to retain the acid while maintaining peak shape.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for ESI-).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

1.0 min: 10% B

-

5.0 min: 95% B (Elution expected ~3.8 - 4.2 min)

-

6.0 min: 95% B

-

6.1 min: 10% B

-

Mass Spectrometry Parameters (MRM Table)

Source: Electrospray Ionization (ESI) Polarity: Negative (Preferred for Quantitation)

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Rationale |

| Quantifier | 297.1 | 183.1 | 25 | 50 | Cleavage of alkyl chain; highly specific to phenoxyphenyl core. |

| Qualifier 1 | 297.1 | 253.1 | 15 | 50 | Decarboxylation |

| Qualifier 2 | 297.1 | 93.0 | 35 | 50 | Phenol fragment (Ph-O-). |

Note: If using ESI Positive mode for confirmation, monitor 299.1 -> 213.1 (McLafferty).

Part 4: Data Interpretation & Troubleshooting

The "Sodium Adduct" Trap

In ESI(+), this molecule is prone to forming stable sodium adducts

-

Symptom: Low intensity of

and poor fragmentation. -

Fix: Add 5mM Ammonium Formate to the mobile phase to force the formation of

, which fragments more easily than sodium adducts, or switch to ESI(-).

Isomeric Interferences

Be aware of potential regioisomers.[2] The "3-phenoxyphenyl" group distinguishes this from "4-phenoxyphenyl" analogs.

-

Differentiation: The McLafferty rearrangement efficiency differs between isomers due to steric hindrance at the ketone. 3-substituted rings often show slightly different retention times on Biphenyl or Phenyl-Hexyl columns compared to standard C18.

Carryover

Due to high LogP, the analyte may stick to the injector needle.

-

Solution: Use a strong needle wash: 90:10 Isopropanol:Acetone.

References

-

PubChem Database. (n.d.). 6-oxo-6-(3-phenoxyphenyl)hexanoic acid (Compound Summary). National Library of Medicine. Retrieved February 2, 2026, from [Link]

-

NIST Mass Spectrometry Data Center. (2023). General Fragmentation of Aryl-Keto-Acids. NIST Chemistry WebBook, SRD 69. Retrieved February 2, 2026, from [Link]

-

Zhang, Z., et al. (2022).[3] The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration.[3] Science of The Total Environment. Retrieved February 2, 2026, from [Link](Cited for context on 3-phenoxyphenyl metabolite behavior).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for McLafferty rearrangement mechanisms cited in Part 2).

Sources

Methodological & Application

using adipic anhydride in the synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

Application Note & Protocol

Topic: Synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid via Friedel-Crafts Acylation with Adipic Anhydride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid, a valuable keto-acid intermediate. The protocol centers on the Friedel-Crafts acylation of diphenyl ether with adipic anhydride, utilizing aluminum chloride as a Lewis acid catalyst. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and offer insights into process optimization and troubleshooting. This guide is designed to equip researchers with the necessary technical knowledge to perform this synthesis safely and efficiently, with a critical discussion on the challenges of regioselectivity inherent in the electrophilic substitution of diphenyl ether.

Introduction and Significance

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid serves as a key precursor in the synthesis of various organic molecules. Its structure is notably related to the core of Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class.[1][2] The synthesis of such intermediates is a critical step in drug discovery and development pipelines.

The method detailed herein employs a classic Friedel-Crafts acylation, a robust and widely used carbon-carbon bond-forming reaction.[3][4] By using adipic anhydride, a readily available and stable cyclic anhydride, the reaction introduces a six-carbon keto-acid chain onto the aromatic scaffold in a single step.[5] This application note provides the scientific rationale behind the protocol, ensuring a deep understanding of the synthesis for reliable and reproducible results.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism, specifically a Friedel-Crafts acylation.[6][7] The reaction can be dissected into three primary stages:

-

Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the adipic anhydride. It coordinates to one of the carbonyl oxygens, weakening the acyl-oxygen bond and inducing a positive polarization on the carbonyl carbon. This complex then rearranges, opening the anhydride ring to form a highly reactive acylium ion electrophile.[8][9][10]

-

Electrophilic Attack: The electron-rich π-system of the diphenyl ether acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The formation of this intermediate is the rate-determining step of the reaction.

-

Rearomatization: A weak base, typically [AlCl₃(OH)]⁻ (formed from trace moisture) or another molecule of the substrate, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and yields the aluminum salt of the ketone product. A subsequent acidic workup is required to hydrolyze the aluminum complexes and protonate the carboxylate, yielding the final 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid.[11]

Mechanistic Diagram

Caption: The three-stage mechanism of Friedel-Crafts acylation.

A Note on Regioselectivity

The phenoxy group (-OPh) on diphenyl ether is an ortho, para-directing activator for electrophilic aromatic substitution due to resonance stabilization. Consequently, this reaction will produce a mixture of isomers, primarily 6-Oxo-6-(4-phenoxyphenyl)hexanoic acid and 6-Oxo-6-(2-phenoxyphenyl)hexanoic acid . The target meta-isomer, 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid, will be formed as a minor product. Therefore, a critical step in this synthesis is the chromatographic purification to isolate the desired isomer from the reaction mixture.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| Diphenyl ether | ≥99% | Sigma-Aldrich | Substrate |

| Adipic anhydride | ≥97% | Sigma-Aldrich | Acylating agent |

| Aluminum chloride, anhydrous | ≥99.99% | Sigma-Aldrich | Catalyst; handle under inert atmosphere |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent |

| Hydrochloric acid (HCl) | 37% (concentrated) | VWR | For workup |

| Sodium sulfate, anhydrous | Reagent Grade | VWR | Drying agent |

| Ethyl acetate | HPLC Grade | Fisher Scientific | Extraction & chromatography solvent |

| Hexanes | HPLC Grade | Fisher Scientific | Chromatography solvent |

| Round-bottom flask (250 mL) | - | - | Reaction vessel |

| Addition funnel (125 mL) | - | - | For controlled addition of reagents |

| Magnetic stirrer and stir bar | - | - | - |

| Ice/water bath | - | - | For temperature control |

| Nitrogen/Argon inlet | - | - | To maintain an inert atmosphere |

| Separatory funnel (500 mL) | - | - | For liquid-liquid extraction |

| Rotary evaporator | - | - | For solvent removal |

| Flash chromatography system | - | - | For purification |

Safety Precautions

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle anhydrous AlCl₃ in a fume hood under an inert atmosphere. Wear gloves, safety goggles, and a lab coat.[11]

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM must be performed in a well-ventilated fume hood.

-

Adipic Anhydride: Can cause skin and eye irritation. Avoid inhalation of dust.

-

Concentrated HCl: Highly corrosive and toxic. Handle with extreme care in a fume hood.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a 125 mL addition funnel. Flame-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen.[10]

-

Reagent Charging: In the fume hood, charge the reaction flask with diphenyl ether (10.0 g, 58.8 mmol) and anhydrous dichloromethane (80 mL). Begin stirring to dissolve the substrate.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (17.2 g, 129.0 mmol, 2.2 equiv) to the flask in portions. Causality Note: This step is exothermic. Adding the AlCl₃ in portions prevents an excessive temperature increase. The mixture will become a thick, stirrable slurry, often with a color change. Cool the flask to 0°C using an ice/water bath.

-

Acylating Agent Addition: Dissolve adipic anhydride (8.2 g, 64.0 mmol, 1.09 equiv) in anhydrous dichloromethane (40 mL) and add this solution to the addition funnel.

-

Reaction Execution: Add the adipic anhydride solution dropwise to the stirred, cooled slurry over 30-45 minutes. Causality Note: Slow, controlled addition is critical to manage the exothermic nature of the acylation reaction and prevent side reactions.[11]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diphenyl ether starting material is consumed.

-

Workup - Quenching: Cool the reaction flask back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (approx. 150 g) and concentrated HCl (20 mL) in a large beaker with vigorous stirring. Causality Note: This quenching step is highly exothermic and releases HCl gas. It serves to hydrolyze the aluminum complexes, protonate the product, and separate the organic and aqueous layers.[10]

-

Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Rinse the reaction flask with dichloromethane (2x 20 mL) and add the rinsings to the separatory funnel. Shake the funnel, venting frequently, and allow the layers to separate.

-

Washing: Collect the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), water (50 mL), and saturated sodium chloride (brine) solution (50 mL). Causality Note: These washes remove residual acid, water-soluble byproducts, and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

Purification

The crude product is a mixture of ortho, para, and the desired meta isomers. Purification is essential and is best achieved by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50) is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to identify and combine those containing the pure desired product. The meta-isomer will likely have a different polarity and thus a different Rf value than the major ortho and para isomers.

-

Final Product: Concentrate the pure fractions under reduced pressure to obtain 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid as a solid or viscous oil.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive (hydrated) AlCl₃ catalyst. | Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is perfectly dry. |

| Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or gently warm to 30-35°C. Monitor by TLC. | |

| Formation of Emulsion | Aluminum salts creating a stable interface during workup. | Add more brine solution or gently warm the separatory funnel.[10] Filtration through Celite may be necessary. |

| Low Yield of Meta Isomer | Inherent regioselectivity of the reaction. | This is expected. Optimize chromatography conditions for efficient separation of isomers. |

| Product is a Dark Tar | Reaction temperature was too high. | Maintain strict temperature control (0°C) during AlCl₃ and anhydride addition. |

| Impure starting materials. | Use high-purity reagents. |

References

- sathee jee. Friedel Crafts Reaction.

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

- Experiment 1: Friedel-Crafts Acylation.

- Master Organic Chemistry. (2018). Friedel Crafts Alkylation and Acylation.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.

- (2025). Enantioenriched calcium-complex mediated synthesis of (S)-(+)-Fenoprofen. ARKIVOC.

- Molecules. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.

- Organic Chemistry Portal. Friedel-Crafts Acylation.

- The Organic Chemistry Tutor. (2020). Friedel-Crafts Acylation: alternative reagents. YouTube.

- Study Chemistry. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.

- Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube.

- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.

- (2025). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. ResearchGate.

- PG.CHEMEASY. (2019). Friedel-Crafts Acylation Reaction.

- National Center for Biotechnology Information. Fenoprofen. PubChem Compound Database.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]

- 8. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. websites.umich.edu [websites.umich.edu]

Application Note: Laboratory-Scale Synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid

Introduction

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a phenoxyphenyl moiety linked to a keto-acid chain, presents two distinct functional groups: a ketone and a carboxylic acid.[1] This duality allows for a wide range of subsequent chemical modifications, making it a valuable building block for the synthesis of more complex molecular architectures, including pharmaceutical candidates and specialty polymers.[1] The phenoxyphenyl group imparts unique steric and electronic properties, which can be exploited in drug design and materials development.[1] This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound via a Friedel-Crafts acylation reaction.

Principle and Strategy

The synthesis of 6-oxo-6-(3-phenoxyphenyl)hexanoic acid is most effectively achieved through the Friedel-Crafts acylation of diphenyl ether with adipic anhydride.[1][2] This classic electrophilic aromatic substitution reaction is a robust and well-established method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[3]

Reaction Mechanism: The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates with one of the carbonyl oxygens of adipic anhydride. This coordination polarizes the anhydride, leading to the formation of a highly electrophilic acylium ion. The diphenyl ether, acting as the nucleophile, then attacks the acylium ion. Subsequent loss of a proton from the aromatic ring restores aromaticity and yields the desired keto-acid. The use of an anhydride is particularly advantageous from a green chemistry perspective due to its high atom economy.[1]

A critical consideration in the acylation of diphenyl ether is regioselectivity. The phenoxy group is an ortho-, para-directing activator. However, the ether linkage provides some steric hindrance to the ortho positions. Consequently, the reaction will yield a mixture of isomers, primarily the desired meta-substituted product (due to acylation on the unsubstituted ring) and the para-substituted isomer, with smaller amounts of the ortho-isomer. The meta-isomer is the target compound in this protocol. Therefore, a robust chromatographic purification step is essential to isolate the desired product.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Diphenyl ether | Reagent | Sigma-Aldrich |

| Adipic anhydride | ≥97% | TCI Chemicals |

| Aluminum chloride (anhydrous) | ≥99.99% | Strem Chemicals |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Acros Organics |

| Hydrochloric acid (HCl), concentrated | ACS Reagent | Fisher Scientific |

| Sodium sulfate (Na₂SO₄), anhydrous | ACS Reagent | VWR |

| Ethyl acetate (EtOAc) | HPLC Grade | Merck |

| Hexanes | HPLC Grade | Merck |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |

| Deionized water |

Equipment

-

Three-neck round-bottom flask with magnetic stirrer

-

Reflux condenser with a drying tube (CaCl₂)

-

Addition funnel

-

Ice bath

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Analytical balance

-

pH meter or pH paper

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube, add diphenyl ether (1.0 eq) and adipic anhydride (1.1 eq).

-

Dissolve the starting materials in anhydrous dichloromethane (DCM) (approx. 3 mL per mmol of diphenyl ether).

-

Cool the flask to 0-5 °C using an ice bath.

-

-

Catalyst Addition:

-

While stirring vigorously, slowly and portion-wise add anhydrous aluminum chloride (2.5 eq) to the cooled reaction mixture over 30-45 minutes. Caution: The addition is exothermic. Maintain the internal temperature below 10 °C.

-

-

Reaction Progression:

-

After the complete addition of AlCl₃, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 Hexanes:Ethyl Acetate with 1% acetic acid).

-

-

Reaction Quenching and Work-up:

-

After the reaction is complete, cool the flask again in an ice bath.

-

Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl (approx. 50 mL for a 50 mmol scale reaction) until the aqueous layer is acidic (pH ~1).[4]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (3 x 50 mL).[4]

-

Combine all organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or a semi-solid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexanes), is recommended. The addition of 1% acetic acid to the eluent can improve the resolution and prevent tailing of the carboxylic acid product.

-

Collect the fractions and analyze them by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent to yield 6-oxo-6-(3-phenoxyphenyl)hexanoic acid as a white to off-white solid.

-

Quantitative Data Summary

| Reactant / Product | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Equivalents |

| Diphenyl ether | 170.21 | 0.050 | 8.51 | 7.88 | 1.0 |

| Adipic anhydride | 128.13 | 0.055 | 7.05 | - | 1.1 |

| Aluminum chloride | 133.34 | 0.125 | 16.67 | - | 2.5 |

| Product (Theoretical) | 298.33 | 0.050 | 14.92 | - | 1.0 |

Note: The table provides an example for a 50 mmol scale reaction. Adjust quantities as needed.

Product Characterization

The identity and purity of the synthesized 6-oxo-6-(3-phenoxyphenyl)hexanoic acid should be confirmed by standard analytical techniques:

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the aromatic protons of the phenoxyphenyl group, the methylene protons of the hexanoic acid chain, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, aromatic carbons, and the aliphatic carbons of the chain.

-

FT-IR (ATR): Look for characteristic absorption bands for the C=O stretch of the ketone and carboxylic acid, the broad O-H stretch of the carboxylic acid, and C-O-C stretching of the ether linkage.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting and Expert Insights

-

Low Yield:

-

Cause: Incomplete reaction or moisture contamination.

-

Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, anhydrous reagents and solvents. The reaction time may need to be extended.

-

-

Formation of Multiple Products:

-

Cause: Friedel-Crafts acylation of diphenyl ether can lead to a mixture of isomers.

-

Solution: Careful and efficient column chromatography is crucial for separating the desired meta-isomer from other isomers.

-

-

Difficulty in Purification:

-

Cause: Tailing of the acidic product on the silica gel column.

-

Solution: Add a small amount (0.5-1%) of acetic acid to the eluent system to suppress the deprotonation of the carboxylic acid on the silica surface, which will result in sharper peaks and better separation.

-

Safety and Handling

-

Aluminum chloride is a corrosive and water-reactive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the dust.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

-

The quenching of the reaction with water/HCl is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.

References

-

ResearchGate. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Available at: [Link]

-

YouTube. (2020). Friedel-Crafts Acylation: alternative reagents. Available at: [Link]

-

Organic Syntheses. 2,4,6-triphenylphenoxyl. Available at: [Link]

- Google Patents. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

-

ResearchGate. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Available at: [Link]

-

PubChem. 6-Oxohexanoic acid. Available at: [Link]

-

ResearchGate. The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. Available at: [Link]

-

ResearchGate. (2018). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Available at: [Link]

-

Wiley Online Library. Synthesis of conjugates of 3‐hydroxy‐ and 3‐phenoxybenzoic acids. Available at: [Link]

-

Taylor & Francis Online. The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. Available at: [Link]

-

Rupa Health. 3-Phenoxybenzoic Acid. Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

Sources

Purification of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid by Recrystallization

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid via recrystallization. Crystallization is a highly selective and critical purification technique used extensively in the pharmaceutical industry to ensure the chemical purity, polymorphic form, and particle size of active pharmaceutical ingredients (APIs).[1] This guide moves beyond a simple set of instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the methodology effectively. We detail a systematic approach to solvent selection, a step-by-step purification protocol, and a guide to resolving common crystallization challenges.

Introduction: The Rationale for Recrystallization

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is a bifunctional molecule featuring a ketone, a carboxylic acid, and a phenoxyphenyl group.[2] This structure makes it a valuable building block in medicinal chemistry and materials science.[2] Synthetic routes to such molecules often yield crude products contaminated with starting materials, by-products, or residual solvents. For applications in drug development and advanced materials, achieving high purity is non-negotiable, as even small amounts of impurities can have detrimental biological effects or alter material properties.[1]

Recrystallization is the gold-standard technique for purifying solid organic compounds.[3] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4][5] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand by hot filtration if they are insoluble.[3][4]

The success of this technique is fundamentally dependent on the choice of solvent, which must satisfy several key criteria.[5][6]

Foundational Principles: Solvent Selection

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[5] The goal is to identify a solvent (or solvent pair) in which the target compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7]

Analyzing the Solute

The structure of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid offers clues for solvent selection:

-

Polar Groups: The carboxylic acid and ketone functionalities are polar and capable of hydrogen bonding.

-

Non-polar Groups: The large, hydrophobic 3-phenoxyphenyl moiety and the aliphatic hexanoic acid chain are non-polar.

This dual nature suggests that neither extremely polar (e.g., water) nor extremely non-polar (e.g., hexane) solvents alone are likely to be ideal. A solvent of intermediate polarity, or a mixed-solvent system, is often required. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[8][9]

Experimental Solvent Screening Protocol

A small-scale screening experiment is essential to identify the optimal solvent system.

Materials:

-

Crude 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

-

Test tubes or small vials

-

A selection of candidate solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water)

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Place approximately 20-30 mg of the crude solid into several separate test tubes.

-

To each tube, add a candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. A good solvent should not dissolve the compound readily at room temperature.[5]

-

If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.

-

Continue adding the hot solvent dropwise until the solid just dissolves. Note the volume of solvent required. An effective solvent will dissolve the compound completely at an elevated temperature.

-

Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

Interpreting Screening Results

The ideal solvent is one that requires a minimal amount of hot solvent to dissolve the compound and yields a large quantity of crystals upon cooling.

| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |

| Ethanol | Sparingly Soluble | Soluble | Good, well-formed crystals | Excellent Candidate |

| Acetone | Soluble | Very Soluble | Poor, minimal crystals | Unsuitable (too soluble when cold) |

| Toluene | Sparingly Soluble | Soluble | Good, but slight oiling | Possible Candidate (potential for oiling out) |

| Ethyl Acetate | Moderately Soluble | Very Soluble | Fair, some precipitation | Sub-optimal |

| Water | Insoluble | Insoluble | None | Unsuitable |

| Hexane | Insoluble | Insoluble | None | Potential Anti-solvent |

Based on this representative data, ethanol emerges as a strong single-solvent candidate. A mixed-solvent system, such as Toluene/Hexane or Ethanol/Water, could also be explored if a single solvent is not ideal. In a mixed system, the compound is dissolved in a minimal amount of the hot "soluble solvent," and the "anti-solvent" is added dropwise until the solution becomes cloudy (the cloud point), after which it is reheated to clarity and cooled slowly.[7][9]

Detailed Recrystallization Protocol

This protocol is designed for the purification of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid using ethanol as the selected solvent.

Workflow Diagram

Caption: Recrystallization workflow for 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid.

Step-by-Step Methodology

-

Dissolution:

-

Place the crude 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (e.g., 1.0 g) into an Erlenmeyer flask. Causality: An Erlenmeyer flask is used because its narrow neck reduces solvent evaporation and prevents airborne contaminants from entering.

-

Add a boiling chip. Heat a volume of ethanol on a hot plate to a gentle boil.

-

Add the hot ethanol to the flask containing the crude solid in small portions, swirling the flask after each addition. Continue adding just enough hot solvent until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as it ensures the solution will be supersaturated upon cooling.[5]

-

-

Hot Filtration (If Necessary):

-

If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, they must be removed.

-

Place a piece of fluted filter paper into a stemless funnel. Place the funnel onto a clean Erlenmeyer flask and pre-heat both on a hot plate.

-

Pour the hot, saturated solution through the pre-heated setup. Causality: The apparatus must be kept hot to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the final yield.[10]

-

-

Cooling and Crystallization:

-

Cover the flask containing the clear, hot solution with a watch glass. Causality: This prevents solvent evaporation and contamination while allowing the solution to cool slowly.

-

Allow the flask to cool undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it provides time for the molecules to selectively arrange themselves into a crystal lattice, excluding impurities.[5] Rapid cooling can trap impurities within a less-ordered solid.

-

Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

-

Crystal Collection and Washing:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

-

Wet the filter paper with a small amount of ice-cold ethanol and apply a vacuum.

-

Pour the cold crystal slurry into the Büchner funnel.

-

Once the mother liquor has been drawn through, wash the crystals with a small amount of ice-cold ethanol. Causality: The wash step removes any residual mother liquor (which contains the dissolved impurities) adhering to the crystal surfaces. The solvent must be cold to minimize redissolving the purified product.

-

Continue to draw air through the crystals on the filter for several minutes to partially dry them.

-

-

Drying:

-

Transfer the purified crystals from the funnel to a pre-weighed watch glass.

-

Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

-

Troubleshooting Common Issues

| Problem | Observation | Probable Cause(s) | Recommended Solution(s) |

| No Crystals Form | Solution remains clear even after cooling in an ice bath. | Too much solvent was used. The solution is not supersaturated. | Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[11] |

| Solution is too clean. Lack of nucleation sites. | Scratch the inside of the flask with a glass rod at the solution's surface to create microscopic scratches that can serve as nucleation sites.[10] Alternatively, add a tiny "seed crystal" of the pure compound.[10] | ||

| Oiling Out | An oily liquid separates from the solution instead of solid crystals. | The melting point of the solute is lower than the boiling point of the solvent. The compound is melting before it dissolves. | Re-heat the solution to dissolve the oil, then add a slightly larger volume of hot solvent. Alternatively, switch to a lower-boiling point solvent or use a mixed-solvent system.[11] |

| Low Recovery/Yield | Very few crystals are obtained. | Too much solvent was used. Product remains dissolved in the mother liquor. | See "No Crystals Form." In the future, use the minimum amount of hot solvent required for dissolution. |

| Premature crystallization during hot filtration. | Ensure the filtration apparatus is sufficiently pre-heated before pouring the solution. | ||

| Washing with too much or warm solvent. | Always use a minimal amount of ice-cold solvent for washing the collected crystals. | ||

| Colored Product | The final crystals retain a colored tint. | Colored impurities are not removed by this solvent. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |

Conclusion

This application note provides a robust and scientifically-grounded protocol for the purification of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid. By understanding the causal relationships between solvent choice, temperature gradients, and crystal formation, researchers can effectively implement and adapt this method to achieve high-purity materials essential for drug discovery and development. The described systematic approach to solvent screening and troubleshooting equips scientists with the necessary tools to overcome common challenges in crystallization.

References

-

Caproic acid - Wikipedia . Wikipedia. Available at: [Link]

-

6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester . University of Rochester Department of Chemistry. Available at: [Link]

-

Recrystallization and Melting Point Analysis - YouTube . Professor Dave Explains. Available at: [Link]

-

A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo . Mettler Toledo. Available at: [Link]

-

α-Keto Acids: Acylating Agents in Organic Synthesis | Chemical Reviews - ACS Publications . American Chemical Society Publications. Available at: [Link]

-

Troubleshooting - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo . Mettler Toledo. Available at: [Link]

-

Recrystallization Definition, Principle & Purpose - PraxiLabs . PraxiLabs. Available at: [Link]

-

Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester . University of Rochester Department of Chemistry. Available at: [Link]

-

Solvent selection for recrystallization: An undergraduate organic experiment | Journal of Chemical Education - ACS Publications . American Chemical Society Publications. Available at: [Link]

-

Recrystallization of Active Pharmaceutical Ingredients - SciSpace . SciSpace. Available at: [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI . MDPI. Available at: [Link]

-

Choice of Solvent - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

- US3524877A - Method of producing keto acids - Google Patents. Google Patents.

-

Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents . ResearchGate. Available at: [Link]

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation . Organic Chemistry Portal. Available at: [Link]

-

Finding the best solvent for recrystallisation student sheet . Royal Society of Chemistry. Available at: [Link]

Sources

- 1. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid|For Research [benchchem.com]

- 3. mt.com [mt.com]

- 4. praxilabs.com [praxilabs.com]

- 5. edu.rsc.org [edu.rsc.org]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Throughput Utilization of 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid Scaffolds

Executive Summary

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (hereafter 6-OPHA ) represents a high-value "privileged structure" intermediate. Its utility stems from the synergistic combination of a lipophilic 3-phenoxyphenyl moiety (a validated pharmacophore in kinase and hydrolase inhibitors) and a bifunctional keto-acid tail .

This application note details the strategic use of 6-OPHA as a scaffold for generating compound libraries targeting metalloproteinases (MMPs) and nuclear receptors (e.g., RORγt). We provide validated protocols for its synthesis and subsequent divergent derivatization, emphasizing its role as a transition-state isostere precursor.

Structural Logic & Pharmacophore Analysis[1]

The efficacy of 6-OPHA in drug discovery is not accidental; it relies on specific molecular interactions:

-

The 3-Phenoxyphenyl "Anchor": This biaryl ether moiety is conformationally flexible yet bulky. It is designed to occupy deep hydrophobic pockets, such as the S1' specificity pocket of Matrix Metalloproteinases (MMPs) or the ligand-binding domain (LBD) of RORγt.

-

The Aryl Ketone (C6): Located at the benzylic position, this carbonyl serves two roles:

-

Synthetic Handle: Amenable to stereoselective reduction (creating chiral alcohols) or reductive amination.

-

Hydrogen Bonding: Acts as an H-bond acceptor in the active site.

-

-

The Aliphatic Tether (C2-C5): A 4-carbon spacer that positions the acidic headgroup away from the hydrophobic core, mimicking the lysine or arginine side chains in natural substrates.

-

The Carboxylic Acid (C1): The primary diversification point. It can be converted into various Zinc-Binding Groups (ZBGs) like hydroxamic acids or bioisosteres like oxadiazoles.

Visualization: Scaffold Diversification Strategy

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

Figure 1: Divergent synthesis pathways transforming 6-OPHA into functionally distinct chemical libraries.

Validated Synthesis Protocol: The "Ethyl Adipoyl" Route

While direct acylation with adipic anhydride is possible, it often leads to polymerization or difficult workups. The Ethyl Adipoyl Chloride route is preferred for higher purity and scalability.

Materials

-

Diphenyl ether (CAS: 101-84-8)

-

Ethyl 6-chloro-6-oxohexanoate (Ethyl adipoyl chloride) (CAS: 14794-31-1)

-

Aluminum Chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Lithium Hydroxide (LiOH)

Step 1: Friedel-Crafts Acylation

Objective: Attach the hexanoic tail to the diphenyl ether ring.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a stir bar and N₂ inlet.

-

Solvent & Catalyst: Add AlCl₃ (1.2 equiv) to DCM (0.5 M concentration relative to substrate) . Cool to 0°C.

-

Acylating Agent: Dropwise add Ethyl 6-chloro-6-oxohexanoate (1.0 equiv) . Stir for 15 min to form the acylium ion complex.

-

Substrate Addition: Add Diphenyl ether (1.0 equiv) dropwise. Note: The reaction is regioselective for the para-position relative to the ether linkage due to steric hindrance, but the 3-phenoxyphenyl geometry implies we are targeting the meta-isomer or utilizing the inherent directing effects. If strict meta-substitution is required, alternative coupling (Suzuki) of 3-bromo-keto-ester and phenylboronic acid is recommended. However, for standard library generation, the Friedel-Crafts product (often a mixture enriched in para) is purified via recrystallization.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Pour mixture over ice/HCl. Extract with DCM (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the Ethyl ester intermediate .

Step 2: Ester Hydrolysis

Objective: Reveal the free carboxylic acid.

-

Dissolve the intermediate in THF:MeOH:H₂O (3:1:1) .

-

Add LiOH (2.5 equiv) . Stir at RT for 2 hours.

-

Acidify to pH 2 with 1N HCl. The product, 6-OPHA , typically precipitates as a white/off-white solid.

-

QC Check: ¹H NMR (DMSO-d₆) should show the carboxylic acid proton at ~12.0 ppm and the aryl ketone signals.

Application Protocol: Synthesis of MMP Inhibitor Libraries (Hydroxamates)

This protocol converts the 6-OPHA scaffold into a potential Matrix Metalloproteinase (MMP) inhibitor by installing a hydroxamic acid Zinc-Binding Group (ZBG).

Rationale: The 3-phenoxyphenyl group fits the S1' pocket, while the hydroxamic acid chelates the catalytic Zinc ion [1].

Methodology

-

Activation: Dissolve 6-OPHA (1.0 equiv) in anhydrous DMF. Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) . Stir for 30 min at 0°C.

-

Displacement: In a separate vial, mix Hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 equiv) with N-methylmorpholine (NMM, 4.0 equiv) in DMF.

-

Critical Step: Ensure the hydroxylamine is free-based in situ to prevent O-acylation side reactions.

-

-

Coupling: Transfer the activated acid solution to the hydroxylamine mixture. Stir at RT for 12 hours.

-

Workup: Dilute with EtOAc, wash aggressively with 5% citric acid (to remove EDC byproducts) and water. Do not wash with strong base, as hydroxamates can hydrolyze.

-

Validation:

-

LC-MS: Look for [M+H]⁺ peak corresponding to Parent + 15 Da (OH -> NHOH).

-

Ferric Chloride Test: Dissolve a small amount in MeOH and add 1% FeCl₃. A deep red/violet color confirms the presence of the hydroxamic acid.

-

Application Protocol: RORγt Inverse Agonist Library

Recent studies suggest that 6-oxo-aryl-hexanoic acid derivatives can function as RORγt inverse agonists, treating autoimmune disorders [2].

Modification Strategy: Instead of modifying the acid, this protocol modifies the ketone to tune the linker geometry.

-

Reductive Amination:

-

React 6-OPHA with various primary amines (R-NH₂) in the presence of NaBH(OAc)₃ (Sodium triacetoxyborohydride).

-

Result: Converts the C6 ketone into a secondary amine, altering the vector of the phenoxyphenyl tail and introducing a new basic center.

-

-

Grignard Addition:

-

Protect the carboxylic acid (as t-butyl ester).

-

React the ketone with MeMgBr .

-

Result: Creates a tertiary alcohol, introducing a rigid chiral center that can lock the bioactive conformation.

-

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Catalyst deactivation | Ensure AlCl₃ is fresh and yellow/grey (not white powder). Keep system strictly anhydrous. |

| Polymerization | Di-acylation | Use excess Diphenyl ether or ensure dropwise addition of the acyl chloride to the substrate. |

| Hydroxamate Hydrolysis | High pH workup | Avoid NaHCO₃ washes during hydroxamate isolation; use Citric Acid or NH₄Cl. |

| Incomplete Reduction | Steric hindrance | The biaryl ether is bulky. Switch from NaBH₄ to LiAlH₄ or heat the reductive amination to 40°C. |

References

-

Verma, R. P. (2012).[1] Hydroxamic Acids as Matrix Metalloproteinase Inhibitors.[1][2] Experientia Supplementum, 103, 137–176.[1]

-

Nakajima, R., et al. (2021).[3] Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile.[3][4] Bioorganic & Medicinal Chemistry Letters, 36, 127786.

-

BenchChem. (n.d.). 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid Product Description.

-

PubChem. (n.d.).[5] 6-Oxohexanoic acid (Analogous Scaffold Data). National Library of Medicine.

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE.

Sources

- 1. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 3. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: In Vitro Profiling of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

This Application Note and Protocol Guide details the in vitro characterization of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (CAS 951888-75-8). Based on its chemical structure—a keto-carboxylic acid tail linked to a phenoxyphenyl moiety—this compound functions as a "privileged scaffold" with dual potential as a Matrix Metalloproteinase (MMP) inhibitor (targeting the Zinc-binding active site) and a RORγt inverse agonist .

Introduction & Mechanism of Action

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is a lipophilic keto-acid probe. Its pharmacological utility stems from two distinct structural features that allow it to interrogate specific biological pathways:

-

MMP Inhibition (Zinc Chelation): The 6-oxo-hexanoic acid tail mimics the transition state of peptide hydrolysis. The terminal carboxylic acid and the ketone group at position 6 can coordinate with the catalytic Zinc ion (

) within the active site of Matrix Metalloproteinases (specifically Gelatinases MMP-2 and MMP-9). The bulky 3-phenoxyphenyl group occupies the hydrophobic -

RORγt Inverse Agonism: As a lipophilic carboxylate, this scaffold acts as a ligand for the Retinoid-related Orphan Receptor gamma-t (RORγt). It binds to the ligand-binding domain (LBD), displacing co-activators and recruiting co-repressors, thereby suppressing Th17 cell differentiation and IL-17 production.

Structural Mechanism Diagram

Caption: Dual mechanism of action targeting metalloenzyme active sites and nuclear receptor ligand-binding domains.

Pre-Assay Preparation: Solubility & Stability

Due to the lipophilic nature of the phenoxyphenyl group, proper formulation is critical to prevent precipitation in aqueous buffers.

Protocol A: Stock Solution Preparation

-

Solvent: Dissolve the solid compound in 100% DMSO (Dimethyl sulfoxide).

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: Dissolve 2.98 mg of powder in 1 mL of DMSO.

-

-

Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol B: Aqueous Dilution (Critical Step)

-

Challenge: The compound may precipitate in high-salt buffers (PBS) if diluted too rapidly.

-

Method: Perform a serial dilution in DMSO first (e.g., 1000x final concentration), then spike into the assay buffer.

-

Final DMSO Limit: Maintain final DMSO concentration < 0.5% (v/v) to avoid solvent effects on enzyme activity.

Protocol: Fluorometric MMP-2/MMP-9 Inhibition Assay

This assay quantifies the ability of the compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant MMP-2 or MMP-9.

Assay Principle: A FRET peptide substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2) emits low fluorescence due to quenching. Cleavage by MMP releases the fluorophore (Mca), resulting in a fluorescence increase.

Materials

-

Enzyme: Recombinant Human MMP-2 or MMP-9 (activated with APMA if supplied as pro-enzyme).

-

Substrate: Fluorogenic MMP Substrate (Ex/Em = 328/393 nm).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35 (detergent prevents aggregation).

-

Control Inhibitor: GM6001 (Ilomastat) or EDTA.

Step-by-Step Workflow

-

Enzyme Activation: If using pro-MMP, incubate with 1 mM APMA (p-aminophenylmercuric acetate) at 37°C for 1-2 hours prior to assay.

-

Plate Setup: Use a black 96-well non-binding surface plate.

-

Compound Addition:

-

Add 10 µL of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (diluted in assay buffer) to wells.

-

Test range: 0.1 nM to 10 µM (8-point dose response).

-

-

Enzyme Addition:

-

Add 40 µL of activated MMP enzyme (final conc. 1-5 nM).

-

Pre-incubation: Incubate compound and enzyme for 30 minutes at 25°C to allow equilibrium binding.

-

-

Substrate Initiation:

-

Add 50 µL of Fluorogenic Substrate (final conc. 10 µM).

-

-

Measurement:

-

Immediately read fluorescence in kinetic mode (read every 1 min for 60 min) at Ex/Em 328/393 nm.

-

-

Data Analysis:

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Determine % Inhibition =

. -

Fit data to a sigmoidal dose-response equation to determine

.

-

Protocol: RORγt Cellular Reporter Assay

This assay validates the compound's secondary activity as an inverse agonist of the nuclear receptor RORγt, relevant for anti-inflammatory screening.

Assay Principle: HEK293 cells are co-transfected with a GAL4-RORγt-LBD fusion plasmid and a UAS-Luciferase reporter. Inverse agonists decrease luciferase signal.

Materials

-

Cells: HEK293T cells.

-

Plasmids: GAL4-RORγt-LBD expression vector, UAS-Luciferase reporter, Renilla control (for normalization).

-

Reagent: Dual-Luciferase Assay System.

Step-by-Step Workflow

-

Transfection: Seed HEK293T cells (20,000 cells/well) in white 96-well plates. Transfect with plasmid mix using lipofection reagent. Incubate 24 hours.

-

Treatment:

-

Remove media. Add fresh media containing 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid.

-

Concentration range: 0.1 µM to 20 µM.

-

Include a positive control (e.g., SR1001 or Digoxin).

-

-

Incubation: Incubate cells for 24 hours at 37°C, 5% CO₂.

-

Lysis & Detection:

-

Lyse cells with Passive Lysis Buffer.

-

Add Firefly Luciferase substrate and measure luminescence (

). -

Add Stop & Glo reagent (quenches Firefly, activates Renilla) and measure (

).

-

-

Analysis:

-

Calculate Ratio =

. -

Normalize to DMSO vehicle control (set as 100% activity).

-

Inverse agonists will show a dose-dependent decrease in the ratio.

-

Data Interpretation & Troubleshooting

Expected Results Table

| Parameter | MMP Inhibition Assay | RORγt Reporter Assay |

| Readout | Fluorescence Slope (RFU/min) | Luminescence Ratio (RLU) |

| Effect | Decrease in slope | Decrease in signal (Inverse Agonism) |

| Typical IC50 | 50 nM - 5 µM (Structure dependent) | 1 µM - 10 µM |